molecular formula C9H8O6 B570150 2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid CAS No. 1202796-52-8

2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid

Katalognummer: B570150
CAS-Nummer: 1202796-52-8
Molekulargewicht: 212.157
InChI-Schlüssel: PTOYQUWBFGYVJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid is an organic compound with the molecular formula C9H8O6 It is a derivative of benzenedicarboxylic acid, characterized by the presence of hydroxyl and methoxy groups on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid typically involves the esterification of 2-hydroxy-4-methoxybenzoic acid followed by hydrolysis. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification and hydrolysis processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions using suitable catalysts and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzenedicarboxylic acids depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activities, signaling pathways, and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxyterephthalic Acid: Similar structure but with hydroxyl groups at different positions.

    2,5-Dihydroxyterephthalic Acid: Contains two hydroxyl groups on the benzene ring.

    Terephthalic Acid: Lacks hydroxyl and methoxy groups, used primarily in polymer production.

Uniqueness

2-Hydroxy-4-methoxy-1,3-benzenedicarboxylic Acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

1202796-52-8

Molekularformel

C9H8O6

Molekulargewicht

212.157

IUPAC-Name

2-hydroxy-4-methoxybenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C9H8O6/c1-15-5-3-2-4(8(11)12)7(10)6(5)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14)

InChI-Schlüssel

PTOYQUWBFGYVJY-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)C(=O)O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.